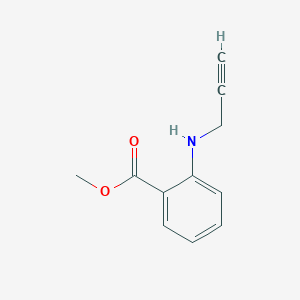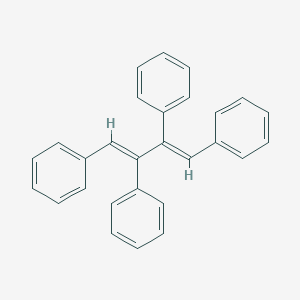
1,2,3,4-Tetraphenyl-1,3-butadiene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2,3,4-Tetraphenyl-1,3-butadiene (TPB) is an organic compound with a molecular formula of C30H22. It is a highly conjugated hydrocarbon with four phenyl groups attached to a butadiene backbone. TPB is a widely studied compound in the field of organic chemistry due to its unique electronic properties. It has been used as a fluorescent dye and a model compound for studying the photochemistry of conjugated systems.
Mecanismo De Acción
The mechanism of action of 1,2,3,4-Tetraphenyl-1,3-butadiene is not fully understood. It is known that this compound undergoes photochemical reactions when exposed to light. The excited state of this compound can undergo a variety of reactions, including energy transfer, electron transfer, and hydrogen abstraction. The exact mechanism of these reactions depends on the specific conditions of the reaction.
Biochemical and Physiological Effects
This compound has not been extensively studied for its biochemical and physiological effects. However, it has been shown to be non-toxic in animal studies. It has also been used as a fluorescent dye in biological imaging studies, indicating that it is compatible with biological systems.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1,2,3,4-Tetraphenyl-1,3-butadiene in lab experiments is its unique electronic properties. Its ability to undergo photochemical reactions makes it a useful tool for studying the photochemistry of conjugated systems. However, this compound is sparingly soluble in most organic solvents, which can make it difficult to work with in certain experiments.
Direcciones Futuras
There are several future directions for research involving 1,2,3,4-Tetraphenyl-1,3-butadiene. One area of research could focus on developing new methods for synthesizing this compound. Another area of research could focus on using this compound as a sensitizer in photochemical reactions. Additionally, this compound could be used as a model compound for studying the photochemistry of more complex conjugated systems. Finally, this compound could be used as a fluorescent dye in biological imaging studies to study the behavior of specific molecules in living cells.
Métodos De Síntesis
1,2,3,4-Tetraphenyl-1,3-butadiene can be synthesized through a variety of methods. One common method involves the reaction of benzil with phenylmagnesium bromide in the presence of a palladium catalyst. Another method involves the reaction of 1,3-butadiene with benzene in the presence of a Lewis acid catalyst. The resulting this compound is a yellow powder that is sparingly soluble in most organic solvents.
Aplicaciones Científicas De Investigación
1,2,3,4-Tetraphenyl-1,3-butadiene has been widely used in scientific research due to its unique electronic properties. It has been used as a fluorescent dye in biological imaging studies. This compound has also been used as a model compound for studying the photochemistry of conjugated systems. Its ability to undergo photochemical reactions has been studied extensively, and it has been used as a sensitizer in photochemical reactions.
Propiedades
Número CAS |
1608-11-3 |
|---|---|
Fórmula molecular |
C28H22 |
Peso molecular |
358.5 g/mol |
Nombre IUPAC |
[(1E,3E)-1,3,4-triphenylbuta-1,3-dien-2-yl]benzene |
InChI |
InChI=1S/C28H22/c1-5-13-23(14-6-1)21-27(25-17-9-3-10-18-25)28(26-19-11-4-12-20-26)22-24-15-7-2-8-16-24/h1-22H/b27-21+,28-22+ |
Clave InChI |
DAABVBOFAIYKNX-GPAWKIAZSA-N |
SMILES isomérico |
C1=CC=C(C=C1)/C=C(/C(=C/C2=CC=CC=C2)/C3=CC=CC=C3)\C4=CC=CC=C4 |
SMILES |
C1=CC=C(C=C1)C=C(C2=CC=CC=C2)C(=CC3=CC=CC=C3)C4=CC=CC=C4 |
SMILES canónico |
C1=CC=C(C=C1)C=C(C2=CC=CC=C2)C(=CC3=CC=CC=C3)C4=CC=CC=C4 |
Otros números CAS |
1608-11-3 |
Pictogramas |
Irritant |
Sinónimos |
(1Z,3Z)-1,2,3,4-Tetraphenyl-1,3-butadiene |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![potassium;(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-[[hydroxy(phosphonooxy)phosphoryl]oxymethyl]oxolan-3-olate](/img/structure/B162952.png)
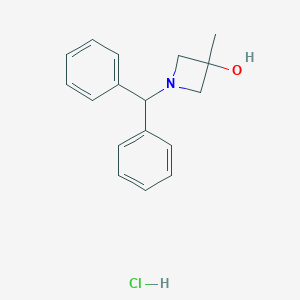
![1-[1-(4-Methoxyphenyl)sulfonylpiperidin-4-yl]-4-methylpiperidine](/img/structure/B162958.png)
![Hexasodium;hydroxy-[(oxido(dioxo)tungstenio)oxy-dioxotungstenio]oxy-dioxotungsten;hydroxy-[[(oxido(dioxo)tungstenio)oxy-dioxotungstenio]oxy-dioxotungstenio]oxy-dioxotungsten;tungsten;trihydroxide;hydrate](/img/structure/B162960.png)
![3,4,5-Trifluoro-4'-[(trans,trans)-4'-pentyl[1,1'-bicyclohexyl]-4-YL]-1,1'-biphenyl](/img/structure/B162962.png)
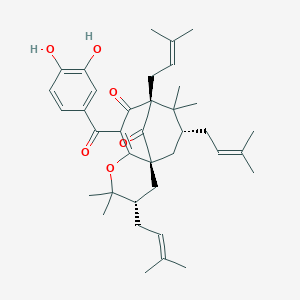

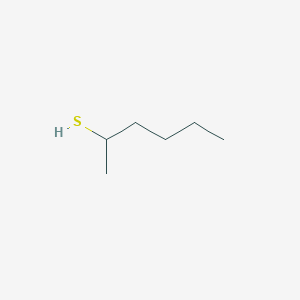
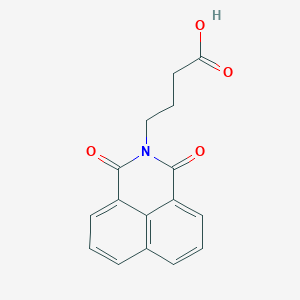
![N-(4-bromophenyl)-3-[(4-bromophenyl)sulfamoyl]benzamide](/img/structure/B162973.png)

![4-bromo-N-[3-cyano-6-(2-methylbutan-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]benzamide](/img/structure/B162979.png)

